

Physical and chemical properties of Acetovanillone

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Compound of Interest

Compound Name: Acetovanillone

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Acetovanillone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetovanillone, also known as apocynin, is a naturally occurring organic compound with significant interest in the fields of pharmacology and synthetic chemistry. Structurally, it is a substituted acetophenone, featuring both a hydroxyl and a methoxy group on the phenyl ring. This guide provides an in-depth overview of the core physical and chemical properties of **Acetovanillone**, tailored for a technical audience. It includes a compilation of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its primary biological signaling pathway and analytical workflows.

General Information

- IUPAC Name: 1-(4-hydroxy-3-methoxyphenyl)ethanone[1]
- Synonyms: Apocynin, 4'-Hydroxy-3'-methoxyacetophenone, Acetoguaiacone[2][3]
- CAS Number: 498-02-2[2][3][4][5][6]
- Molecular Formula: C₉H₁₀O₃[4][6]

- Molecular Weight: 166.17 g/mol [7]
- Chemical Structure:
 - SMILES: COc1cc(ccc1O)C(C)=O[8]
 - InChI Key: DFYRUELUNQRZTB-UHFFFAOYSA-N[8]

Physical Properties

Acetovanillone is a white to off-white or pale yellow crystalline solid at room temperature.[4][5]
[9] It possesses a faint, sweet, vanilla-like odor.[9][10]

Table 1: Quantitative Physical Properties of **Acetovanillone**

Property	Value	Source(s)
Melting Point	112-116 °C	[4] [6]
113-115 °C	[9]	
115 °C	[3] [11]	
Boiling Point	295-300 °C (at 760 mmHg)	[4]
297.5 °C (at 760 mmHg)	[6]	
263-265 °C (at 17 mmHg)	[8] [9] [10]	
Density	1.158 g/cm ³	[4] [6]
1.2 ± 0.1 g/cm ³	[3]	
1.32 g/cm ³ (at 25 °C)	[11]	
Vapor Pressure	0.000759 mmHg (at 25 °C)	[4] [6]
0.001 mmHg (at 25 °C)	[9]	
Flash Point	125.5 °C	[4] [6]
> 230 °F (> 110 °C)	[9] [10]	
pKa	8.18 ± 0.18 (Predicted)	[5] [6]
logP (o/w)	1.389 (Estimated)	[9]

Table 2: Solubility of **Acetovanillone**

Solvent	Solubility	Source(s)
Water	Soluble in hot water	[1][3][5][6][9][12]
< 0.1 mg/mL (insoluble)	[6]	
5000 mg/L (at 20 °C)	[9]	
DMSO	≥ 100 mg/mL	[6]
Alcohol (Ethanol)	Soluble	[1][9][12]
Benzene	Soluble	[1]
Chloroform	Soluble	[1][12]
Diethyl Ether	Very soluble	[12]
Acetone	Soluble	[12]
Petroleum Ether	Practically insoluble	[12]

Chemical Properties and Reactivity

Acetovanillone's chemical behavior is dictated by its three functional groups: a phenolic hydroxyl group, a methoxy group, and an acetyl group.

- The phenolic hydroxyl group imparts acidic properties ($pK_a \approx 8.18$) and allows for reactions such as etherification and esterification. It also makes the aromatic ring highly activated towards electrophilic substitution.
- The methoxy group is an electron-donating group that further activates the aromatic ring.
- The acetyl group is an electron-withdrawing group and a ketone, which can undergo typical ketone reactions such as reduction to an alcohol or reactions at the α -carbon.

Spectroscopic Data

Table 3: ^1H NMR Spectral Data (90 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.59 - 7.48	m	2H	Aromatic (H-2, H-6)
6.99 - 6.89	m	1H	Aromatic (H-5)
6.36	s	1H	Phenolic OH
3.93	s	3H	Methoxy (-OCH ₃)
2.56	s	3H	Acetyl (-COCH ₃)
(Source: PubChem CID 2214)[7]			

Table 4: ¹³C NMR Spectral Data (15.09 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
197.26	Carbonyl (C=O)
150.95	Aromatic (C-4)
146.99	Aromatic (C-3)
130.07	Aromatic (C-1)
124.11	Aromatic (C-6)
114.21	Aromatic (C-5)
110.22	Aromatic (C-2)
56.04	Methoxy (-OCH ₃)
26.07	Acetyl (-CH ₃)
(Source: PubChem CID 2214)[7]	

Infrared (IR) Spectroscopy: The IR spectrum of **Acetovanillone** (typically run as a KBr disc) shows characteristic peaks for its functional groups. Key absorptions include a broad peak for the phenolic O-H stretch (around 3300-3500 cm⁻¹), C-H stretches for the aromatic ring and

methyl groups (around 2850-3100 cm^{-1}), a strong absorption for the C=O (ketone) stretch (around 1650-1670 cm^{-1}), C=C stretches for the aromatic ring (around 1580-1600 cm^{-1}), and a C-O stretch for the ether linkage (around 1250 cm^{-1}).^[4]

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of **Acetovanillone** shows a molecular ion peak (M^+) at $m/z = 166$. The base peak is typically observed at $m/z = 151$, corresponding to the loss of a methyl radical ($[\text{M}-\text{CH}_3]^+$).^{[7][13]}

Biological Activity: NADPH Oxidase Inhibition

Acetovanillone is widely studied for its role as a selective inhibitor of NADPH oxidase (NOX) enzymes.^{[4][5][10]} These enzymes are a major source of reactive oxygen species (ROS) in cells, particularly in phagocytes like neutrophils. By inhibiting NOX, **Acetovanillone** reduces the production of superoxide and subsequent ROS, thereby exhibiting potent anti-inflammatory and antioxidant properties.^{[4][8]} The mechanism is believed to involve the prevention of the assembly of the active enzyme complex, specifically by hindering the translocation of cytosolic subunits like p47phox to the membrane-bound components.^{[5][10]}

Mechanism of NADPH Oxidase Inhibition by **Acetovanillone**.

Bacterial Catabolism of Acetovanillone

In certain bacteria, such as *Sphingobium* sp. strain SYK-6, **Acetovanillone** serves as a carbon source and is degraded through a specific catabolic pathway. This pathway involves a series of enzymatic reactions, including phosphorylation, carboxylation, and dephosphorylation, ultimately funneling the breakdown products into central metabolism.

Bacterial Catabolic Pathway of **Acetovanillone** in *Sphingobium* sp.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point range of a solid organic compound.

- **Sample Preparation:** Place a small amount of dry **Acetovanillone** powder on a clean, dry surface. Grind it into a fine powder if necessary.

- **Capillary Tube Loading:** Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[\[12\]](#)
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of a melting point apparatus. Ensure the thermometer is correctly positioned.[\[2\]](#)[\[6\]](#)
- **Heating:** Begin heating the apparatus. For an unknown or approximate melting point, a rapid heating rate (10-20 °C/min) can be used.[\[6\]](#)
- **Determination:** Once the approximate melting point is known, repeat the process with a fresh sample. Heat rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[\[2\]](#)
- **Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2. A pure compound typically has a sharp melting range of 0.5-1.5 °C.[\[6\]](#)

Experimental Workflow for Melting Point Determination.

Infrared (IR) Spectroscopy (KBr Pellet Method)

This protocol is for obtaining an IR spectrum of a solid sample.

- **Sample Preparation:** In an agate mortar, grind 1-2 mg of **Acetovanillone** to a very fine powder.[\[14\]](#)
- **Mixing:** Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar. Gently mix with the sample, then grind the mixture thoroughly for 1-2 minutes to ensure uniform dispersion.[\[14\]](#)[\[15\]](#)
- **Pellet Pressing:** Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a thin, transparent or translucent pellet.[\[16\]](#)[\[17\]](#)
- **Background Spectrum:** Place a pellet made of pure KBr (a "blank") in the spectrometer's sample holder and run a background scan.

- **Sample Spectrum:** Replace the blank with the **Acetovanillone**-KBr pellet and acquire the sample spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

1H NMR Spectroscopy

This protocol provides a general procedure for preparing a sample for 1H NMR analysis.

- **Sample Preparation:** Weigh 5-25 mg of **Acetovanillone** and place it in a clean, dry vial.[\[18\]](#)
[\[19\]](#)
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[\[19\]](#) The solvent should contain a reference standard like tetramethylsilane (TMS).
- **Dissolution:** Gently swirl or vortex the vial to completely dissolve the sample.
- **Filtration:** If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions caused by suspended solids.[\[18\]](#)
- **Analysis:** Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer. Follow the instrument's specific instructions to acquire and process the spectrum.

Safety and Handling

Acetovanillone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[\[2\]](#)[\[16\]](#)[\[20\]](#)

- **Handling:** Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[2\]](#)[\[21\]](#) Avoid generating dust.[\[2\]](#)
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly sealed container.[\[2\]](#)[\[5\]](#)
- **In case of contact:**

- Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[6][21]
- Skin: Wash off with soap and plenty of water.[20]
- For detailed information, consult the Safety Data Sheet (SDS).[2][15][16][20][21]

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